molecular formula C12H11ClFNO B12642261 3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol

3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B12642261
M. Wt: 239.67 g/mol
InChI Key: VPYUJHRDKFNTLW-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C12H11ClFNO It is a derivative of phenylmethanol, where the phenyl ring is substituted with chlorine and fluorine atoms, and the methanol group is attached to a pyrrolyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluorobenzaldehyde and 1-methyl-2-pyrrole.

    Grignard Reaction: The 3-chloro-5-fluorobenzaldehyde is reacted with a Grignard reagent derived from 1-methyl-2-pyrrole. This reaction forms the intermediate this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 3-chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)ketone.

    Reduction: Formation of 3-chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-fluorophenylmethanol: Lacks the pyrrolyl group, resulting in different chemical properties and applications.

    5-Fluoro-2-methylphenylmethanol: Substituted with a methyl group instead of chlorine, leading to variations in reactivity and biological activity.

    3-Chloro-2-pyrrolylmethanol: Contains a pyrrolyl group but lacks the fluorine substitution, affecting its chemical behavior.

Uniqueness

3-Chloro-5-fluorophenyl-(1-methyl-2-pyrrolyl)methanol is unique due to the presence of both chlorine and fluorine substitutions on the phenyl ring, combined with the pyrrolyl group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11ClFNO

Molecular Weight

239.67 g/mol

IUPAC Name

(3-chloro-5-fluorophenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C12H11ClFNO/c1-15-4-2-3-11(15)12(16)8-5-9(13)7-10(14)6-8/h2-7,12,16H,1H3

InChI Key

VPYUJHRDKFNTLW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C2=CC(=CC(=C2)Cl)F)O

Origin of Product

United States

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